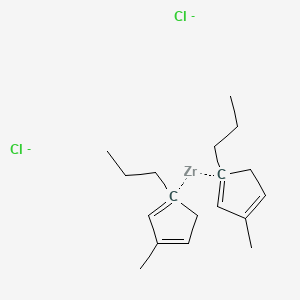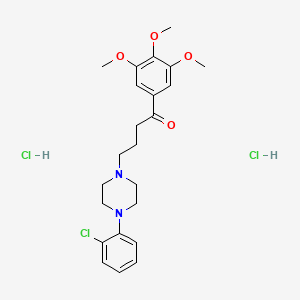
Butyrophenone, 4-(4-(o-chlorophenyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyrophenone, 4-(4-(o-chlorophenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a complex organic compound that belongs to the butyrophenone class of chemicals. These compounds are known for their diverse pharmacological properties, particularly in the field of neuroleptics and antipsychotics. The compound’s structure includes a butyrophenone backbone with a piperazine ring substituted with an o-chlorophenyl group and three methoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone, 4-(4-(o-chlorophenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride typically involves multiple steps The initial step often includes the formation of the butyrophenone backbone through a Friedel-Crafts acylation reactionThe final steps involve the addition of the methoxy groups and the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions .
化学反応の分析
Types of Reactions
Butyrophenone, 4-(4-(o-chlorophenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
Butyrophenone, 4-(4-(o-chlorophenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an antipsychotic and neuroleptic agent.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用機序
The mechanism of action of butyrophenone, 4-(4-(o-chlorophenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine receptors, inhibiting their activity and thereby exerting its antipsychotic effects. The compound also affects serotonin and adrenergic receptors, contributing to its overall pharmacological profile .
類似化合物との比較
Similar Compounds
Haloperidol: Another butyrophenone derivative used as an antipsychotic.
Droperidol: Known for its antiemetic and sedative properties.
Benperidol: The most potent antipsychotic in the butyrophenone class.
Uniqueness
Butyrophenone, 4-(4-(o-chlorophenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of methoxy groups and the o-chlorophenyl-piperazine moiety differentiates it from other butyrophenones, potentially offering a different therapeutic profile and side effect spectrum .
特性
CAS番号 |
17755-85-0 |
|---|---|
分子式 |
C23H31Cl3N2O4 |
分子量 |
505.9 g/mol |
IUPAC名 |
4-[4-(2-chlorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C23H29ClN2O4.2ClH/c1-28-21-15-17(16-22(29-2)23(21)30-3)20(27)9-6-10-25-11-13-26(14-12-25)19-8-5-4-7-18(19)24;;/h4-5,7-8,15-16H,6,9-14H2,1-3H3;2*1H |
InChIキー |
SJSCYQUDNMCLHF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCCN2CCN(CC2)C3=CC=CC=C3Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


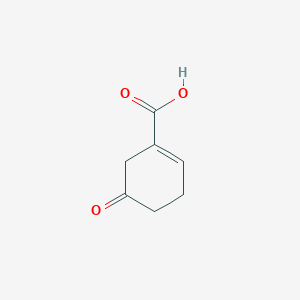
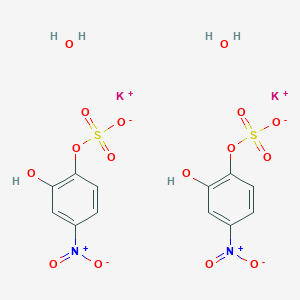
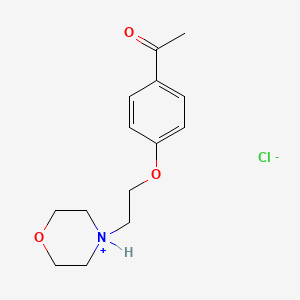
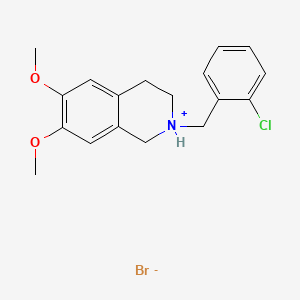

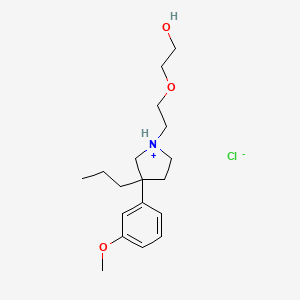
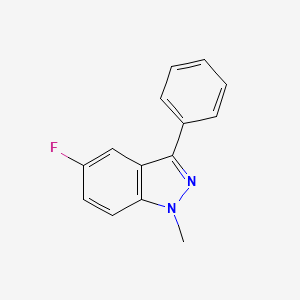
![Furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B15342616.png)
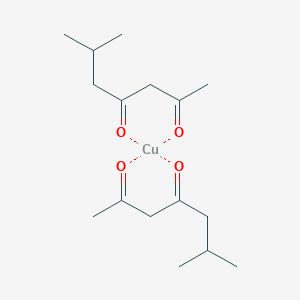
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(dimethylamino)pyrimidine-2,4-dione](/img/structure/B15342630.png)


